molecular formula C21H10F2O7 B1236147 Oregon green 488 carboxylate

Oregon green 488 carboxylate

Cat. No.: B1236147
M. Wt: 412.3 g/mol
InChI Key: BRJCLSQFZSHLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OREGON GREEN 488 CARBOXYLATE: is a bright, green-fluorescent dye that is widely used in various scientific fields. It is known for its high extinction coefficient and fluorescence quantum yield. This compound is particularly valued for its photostability and pH insensitivity in the physiological range, making it an excellent choice for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : OREGON GREEN 488 CARBOXYLATE is synthesized through a series of chemical reactions involving the introduction of functional groups that confer its unique properties. The synthesis typically involves the reaction of a xanthene dye with carboxylic acid groups to form the carboxylate derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is then purified through techniques such as chromatography and crystallization before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: : OREGON GREEN 488 CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of OREGON GREEN 488 CARBOXYLATE involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 488 nm) and emits light at a longer wavelength (around 524 nm). This fluorescence is used to detect and quantify the presence of the dye in various applications .

Molecular Targets and Pathways

Comparison with Similar Compounds

OREGON GREEN 488 CARBOXYLATE is compared with other similar compounds such as:

Fluorescein

Alexa Fluor 488

List of Similar Compounds

  • Fluorescein
  • Alexa Fluor 488
  • Rhodamine Green
  • BODIPY FL

Properties

IUPAC Name

4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJCLSQFZSHLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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